(5-chloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride
Overview
Description
(5-chloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride, also known as CMBA HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-chloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride HCl is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound HCl has low toxicity and does not cause significant adverse effects in laboratory animals. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using (5-chloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride HCl in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Future Directions
There are several potential future directions for research on (5-chloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride HCl. One direction is to further study its anticancer properties and investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as an enzyme inhibitor for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications in material science and organic synthesis.
Scientific Research Applications
(5-chloro-2-methoxybenzyl)(4-methoxybenzyl)amine hydrochloride HCl has been found to have potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound HCl has been studied for its potential as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes that contribute to the progression of diseases such as Alzheimer's and Parkinson's. In organic synthesis, this compound HCl has been used as a building block for the synthesis of more complex molecules. In material science, this compound HCl has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGMHJZLIFNFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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